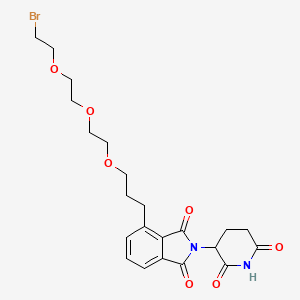
Thalidomide-C3-PEG2-C2-Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-C3-PEG2-C2-Br is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker with a terminal bromine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-C3-PEG2-C2-Br typically involves multiple steps, starting with the preparation of the thalidomide-based cereblon ligand. This is followed by the attachment of the PEG linker and the introduction of the terminal bromine group. Common synthetic routes include:
Formation of Thalidomide Derivative: Thalidomide is reacted with appropriate reagents to introduce functional groups that facilitate further modifications.
PEG Linker Attachment: The PEG linker is attached to the thalidomide derivative through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Bromination: The terminal bromine group is introduced using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-C3-PEG2-C2-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the thalidomide moiety.
Substitution: The bromine group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Thalidomide-C3-PEG2-C2-Br has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of protein degradation pathways and the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting specific proteins involved in disease progression.
Industry: Utilized in the development of novel materials and as a component in various industrial processes .
Wirkmechanismus
Thalidomide-C3-PEG2-C2-Br exerts its effects by binding to the cereblon protein, a component of the Cullin RING E3 ligase complex. This binding facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The PEG linker and terminal bromine group play crucial roles in enhancing the compound’s solubility and reactivity, respectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide-PEG2-C2-NH2: A similar compound with an amine group instead of a bromine group, used in PROTAC technology.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with potent anti-angiogenic and immunomodulatory effects.
Uniqueness
Thalidomide-C3-PEG2-C2-Br is unique due to its terminal bromine group, which allows for specific chemical modifications and functionalizations. This feature enhances its versatility and applicability in various research and industrial contexts .
Eigenschaften
Molekularformel |
C22H27BrN2O7 |
|---|---|
Molekulargewicht |
511.4 g/mol |
IUPAC-Name |
4-[3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H27BrN2O7/c23-8-10-31-12-14-32-13-11-30-9-2-4-15-3-1-5-16-19(15)22(29)25(21(16)28)17-6-7-18(26)24-20(17)27/h1,3,5,17H,2,4,6-14H2,(H,24,26,27) |
InChI-Schlüssel |
FWIRQRDKSPHHIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















